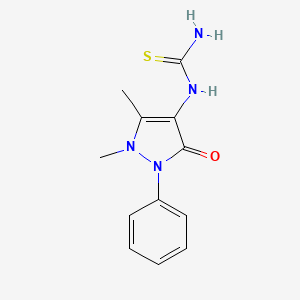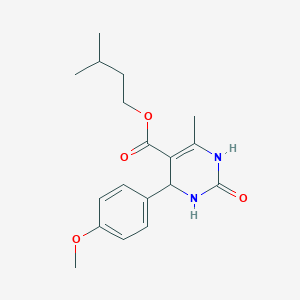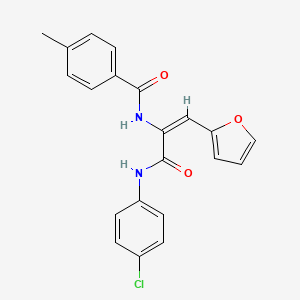![molecular formula C15H17N3O3 B11707938 5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)
5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(dietilamino)bencilideno]pirimidina-2,4,6(1H,3H,5H)-triona es un compuesto heterocíclico que pertenece a la clase de derivados de pirimidina. Este compuesto es conocido por sus aplicaciones potenciales en diversos campos, incluyendo la química medicinal y la ciencia de materiales. Su estructura única, que incluye un anillo de pirimidina sustituido con un grupo dietilamino y una porción bencilideno, contribuye a sus diversas propiedades químicas y reactividad.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-[4-(dietilamino)bencilideno]pirimidina-2,4,6(1H,3H,5H)-triona típicamente implica la condensación de ácido barbiturico con 4-(dietilamino)benzaldehído. La reacción generalmente se lleva a cabo en presencia de una base, como el carbonato de potasio, en un solvente adecuado como el metanol. La mezcla se refluja durante varias horas, lo que lleva a la formación del producto deseado, que luego se purifica mediante recristalización .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría la ampliación de la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para garantizar un alto rendimiento y pureza. Se podrían emplear reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-[4-(dietilamino)bencilideno]pirimidina-2,4,6(1H,3H,5H)-triona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en la porción bencilideno.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados reducidos con grupos funcionales hidrogenados.
Sustitución: Derivados sustituidos con nuevos grupos funcionales que reemplazan los sustituyentes originales.
Aplicaciones Científicas De Investigación
5-[4-(dietilamino)bencilideno]pirimidina-2,4,6(1H,3H,5H)-triona se ha explorado para diversas aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: Estudiado por sus propiedades antimicrobianas y posibles aplicaciones terapéuticas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 5-[4-(dietilamino)bencilideno]pirimidina-2,4,6(1H,3H,5H)-triona implica su interacción con dianas moleculares específicas. Por ejemplo, como inhibidor enzimático, se une al sitio activo de la enzima, impidiendo la unión del sustrato y la actividad catalítica posterior. La estructura del compuesto le permite formar interacciones estables con los residuos del sitio activo de la enzima, lo que lleva a una inhibición efectiva .
Comparación Con Compuestos Similares
Compuestos Similares
- 5-(4-(dimetilamino)bencilideno)pirimidina-2,4,6(1H,3H,5H)-triona
- 5-(4-(metoxí)bencilideno)pirimidina-2,4,6(1H,3H,5H)-triona
- 5-(4-(clorobencilideno)pirimidina-2,4,6(1H,3H,5H)-triona
Singularidad
5-[4-(dietilamino)bencilideno]pirimidina-2,4,6(1H,3H,5H)-triona es única debido a la presencia del grupo dietilamino, que confiere propiedades electrónicas y estéricas distintas.
Propiedades
Fórmula molecular |
C15H17N3O3 |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
5-[[4-(diethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H17N3O3/c1-3-18(4-2)11-7-5-10(6-8-11)9-12-13(19)16-15(21)17-14(12)20/h5-9H,3-4H2,1-2H3,(H2,16,17,19,20,21) |
Clave InChI |
HNJWTHLJVIZNGM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(4-nitrophenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B11707860.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)


![4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11707878.png)
![4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11707888.png)

![N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11707901.png)


![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)
![[(2-Methoxyethoxy)methyl]benzene](/img/structure/B11707932.png)

